Pyridoxine serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxine is essential for various metabolic processes in the human body, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism . Pyridoxine serinate, specifically, has been studied for its potential antioxidant properties and its role in inhibiting reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine serinate typically involves the reaction of pyridoxine with serine under specific conditions. The process may include steps such as protection of hydroxyl groups, activation of carboxyl groups, and coupling reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of pyridoxine and its derivatives, including this compound, often involves large-scale chemical synthesis using methods that ensure high yield and purity. The production process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine serinate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridoxal or pyridoxal phosphate.
Reduction: Formation of pyridoxamine.
Substitution: Replacement of functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridoxal, pyridoxal phosphate.
Reduction: Pyridoxamine.
Substitution: Various pyridoxine derivatives with modified functional groups.
Scientific Research Applications
Pyridoxine serinate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Plays a role in cellular metabolism and enzyme function.
Mechanism of Action
Pyridoxine serinate exerts its effects primarily through its conversion to pyridoxal phosphate, an active coenzyme involved in numerous enzymatic reactions. Pyridoxal phosphate acts as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. It also plays a role in the regulation of gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Pyridoxal: Another form of vitamin B6, involved in similar metabolic processes.
Pyridoxamine: A derivative of pyridoxine with distinct biological functions.
Pyridoxal phosphate: The active coenzyme form of vitamin B6.
Comparison: Pyridoxine serinate is unique in its specific antioxidant properties and its ability to inhibit oxidation in various formulations. While pyridoxal and pyridoxamine share similar metabolic roles, this compound’s distinct chemical structure allows it to be used in specialized applications, particularly in the cosmetic industry .
Properties
CAS No. |
14942-12-2 |
---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C11H16N2O5/c1-6-10(16)8(7(4-14)2-12-6)3-13-9(5-15)11(17)18/h2,9,13-16H,3-5H2,1H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
DUJPDBHMHIVXOJ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](CO)C(=O)O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(CO)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.